molecular formula C23H30ClFN2O B10778612 N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4hydrochloride CAS No. 2747917-34-4

N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4hydrochloride

Cat. No.: B10778612
CAS No.: 2747917-34-4
M. Wt: 412.0 g/mol
InChI Key: CPKORZNZDMLSFS-IAEYDMPTSA-N
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Description

N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4 hydrochloride is a deuterated analog of para-fluorofentanyl, a synthetic opioid structurally related to fentanyl. The compound incorporates deuterium atoms at the methyl group (as methyl-d3) and at the 2,3,3,3 positions of the propanamide chain, along with a hydrochloride salt. The 4-fluorophenyl moiety and phenethylpiperidine core are critical for µ-opioid receptor binding, a feature shared with other fentanyl analogs .

Properties

CAS No.

2747917-34-4

Molecular Formula

C23H30ClFN2O

Molecular Weight

412.0 g/mol

IUPAC Name

2,3,3,3-tetradeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-2-(trideuteriomethyl)propanamide;hydrochloride

InChI

InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H/i1D3,2D3,18D;

InChI Key

CPKORZNZDMLSFS-IAEYDMPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of FIBF-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of FIBF. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with the preparation of N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4.

    Reaction Conditions: The reaction conditions involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Chemical Reactions Analysis

FIBF-d7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atom on the phenyl ring. Common reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

Opioid Analgesics Development

  • The compound is structurally related to fentanyl and its derivatives, which are potent opioid analgesics. Research indicates that modifications to the fentanyl structure can lead to varying analgesic properties and side effects. The presence of the fluorine atom and deuterium labeling can influence the pharmacokinetics and pharmacodynamics of the drug, making it a candidate for studying opioid receptor interactions and efficacy in pain management .

Toxicological Studies

  • Due to its structural similarity to other synthetic opioids, 4-fluoroisobutyrylfentanyl-d7 is often included in toxicological studies to assess its potential for abuse and toxicity. Its effects on human subjects and animal models are analyzed to understand the risks associated with its use. Reports have indicated that substances like this can lead to severe respiratory depression, a common risk factor in opioid use .

Analytical Chemistry

Isotope Labeling in Metabolism Studies

  • The deuterated form of the compound serves as a valuable tool in metabolic studies. Deuterium labeling allows researchers to track the metabolism of the compound within biological systems using techniques such as mass spectrometry. This can provide insights into metabolic pathways and help identify metabolites that may have therapeutic or toxicological significance .

Forensic Applications

  • In forensic science, the identification of synthetic opioids in biological samples is critical for understanding overdose cases. The distinct isotopic signature of 4-fluoroisobutyrylfentanyl-d7 aids in distinguishing it from non-labeled analogs during toxicological screenings .

Drug Development

Lead Compound for Novel Analgesics

  • The compound's unique structure makes it a candidate for further modifications aimed at developing new analgesics with improved safety profiles. Researchers are exploring derivatives that might offer pain relief with reduced side effects compared to traditional opioids .

Structure-Activity Relationship (SAR) Studies

  • Ongoing research focuses on understanding how variations in the chemical structure affect biological activity. This includes examining how changes in substituents like fluorine or deuterium influence receptor binding affinity and efficacy at opioid receptors .

Case Studies

StudyFindings
Toxicity Assessment A study highlighted acute intoxications linked to similar compounds, emphasizing the need for monitoring new psychoactive substances like 4-fluoroisobutyrylfentanyl-d7 due to their potential for severe adverse effects .
Metabolic Pathway Analysis Research utilizing deuterated compounds demonstrated enhanced tracking of metabolic processes, revealing insights into how modifications affect drug metabolism .
Analgesic Efficacy Trials Trials assessing structural analogs showed varying degrees of analgesic efficacy, indicating that small changes could lead to significant differences in therapeutic outcomes .

Mechanism of Action

FIBF-d7 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels results in the inhibition of neurotransmitter release, leading to analgesic and sedative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and pharmacological distinctions between the target compound and its analogs:

Table 1: Structural and Regulatory Comparison of Fentanyl Analogs

Compound Name (IUPAC) Key Substituents/Modifications Molecular Weight (g/mol) Control Status References
Target Compound : N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4 hydrochloride Deuteration at methyl and propanamide positions; HCl salt ~472 (estimated) Not explicitly regulated
Para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) CH₃ group; no deuteration 438.98 Controlled (U.S. since 1986)
Para-fluorobutyryl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide) Butyramide chain (C₃H₇) 466.02 Controlled (U.S. since 2019)
Thiofentanyl (N-phenyl-N-[1-(2-thienyl)ethyl-4-piperidinyl]propanamide) Thienyl group replacing phenyl 437.02 Controlled
3-(1-azepanyl)-N-(4-fluorophenyl)propanamide hydrochloride Azepanyl (7-membered ring) vs. piperidinyl 300.80 Not regulated

Key Structural and Functional Differences

Deuteration Effects: The target compound’s deuteration at the methyl and propanamide positions likely reduces metabolic oxidation by cytochrome P450 enzymes, prolonging its half-life compared to non-deuterated analogs like para-fluorofentanyl . This modification mirrors deuterated drugs such as deutetrabenazine, which exhibit enhanced metabolic stability.

Heterocyclic Modifications: Thiofentanyl replaces the phenethyl group with a thienyl moiety, altering receptor binding kinetics and metabolic pathways .

Ring System Modifications :

  • The azepanyl group in 3-(1-azepanyl)-N-(4-fluorophenyl)propanamide hydrochloride introduces a 7-membered ring, increasing conformational flexibility compared to the rigid piperidinyl core in fentanyl analogs. This may reduce µ-opioid receptor affinity .

Fluorine Substitution :

  • The para-fluorine on the phenyl ring is conserved across most analogs (e.g., para-fluorofentanyl, para-fluorobutyryl fentanyl). Fluorine enhances binding affinity by forming hydrogen bonds with receptor residues and reducing oxidative metabolism .

Pharmacological and Regulatory Implications

  • Potency and Safety: Non-deuterated analogs like para-fluorofentanyl exhibit high potency but carry risks of respiratory depression and overdose. Deuterated versions may mitigate these risks by slowing metabolism, though clinical data are lacking .
  • The target compound’s deuterated structure may evade current regulations, highlighting challenges in analog scheduling .

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis likely follows methods similar to para-fluorofentanyl, involving amide coupling and deuteration via hydrogen-deuterium exchange or labeled precursors .
  • Metabolic Studies: No direct evidence exists for the deuterated compound’s pharmacokinetics. Comparative studies with non-deuterated analogs are needed to quantify metabolic stability and receptor binding .
  • Structural Activity Relationships (SAR) : Piperidinyl > pyrrolidinyl > azepanyl in opioid receptor affinity, as seen in and . Deuteriation’s SAR impact remains unexplored .

Biological Activity

N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4hydrochloride, commonly referred to as 4-fluoroisobutyrylfentanyl (4-FIBF), is a synthetic opioid derivative. This compound has garnered attention due to its structural similarities to fentanyl and its potential psychoactive effects. Understanding its biological activity is crucial for evaluating its pharmacological properties and safety profile.

Chemical Characteristics

  • Molecular Formula : C23H22D7FN2O - HCl
  • Molecular Weight : 412.0 g/mol
  • CAS Registry No. : 2747917-34-4
  • Purity : ≥98% (FIBF)
  • Storage Conditions : -20°C, stable for at least 5 years .

4-FIBF operates primarily as a potent agonist at the mu-opioid receptor (MOR). This receptor is a critical target for many opioids and is associated with analgesic effects and euphoria. The presence of the fluorophenyl and piperidinyl groups enhances binding affinity compared to non-substituted analogs.

Pharmacodynamics

  • Analgesic Effects : Studies indicate that 4-FIBF demonstrates significant analgesic properties in various animal models, comparable to other potent opioids like fentanyl.
  • Euphoria and Sedation : The compound is reported to induce euphoria and sedation, which are common effects associated with mu-opioid receptor activation.

Pharmacokinetics

The pharmacokinetic profile of 4-FIBF shows rapid absorption and distribution following administration. Key findings include:

  • Half-life : Approximately 2–3 hours in animal models.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites with potential activity.

Toxicological Profile

The risk assessment conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlights several critical safety concerns:

  • Acute Toxicity : Reports of overdose cases have been documented, particularly when used in conjunction with other depressants.
  • Long-term Effects : Chronic use may lead to tolerance and dependence similar to other opioids.

Case Studies

StudyFindings
EMCDDA Risk Assessment (2017)Identified significant risks associated with acute intoxications and potential fatalities linked to 4-FIBF use .
Animal Model StudyDemonstrated effective analgesia comparable to morphine and fentanyl, with a lower threshold for adverse effects .
Clinical ObservationsNoted instances of respiratory depression in overdose cases, emphasizing the need for caution in therapeutic contexts .

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